2-(3,3-Difluoropyrrolidin-1-yl)acetamide
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Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)acetamide is a compound that features a pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is of great interest in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Scientific Research Applications
Antidotal Effects in Poisoning
One notable application of a derivative of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide is its use as an antidote in cases of diisopropylphosphorofluoridate (DFP) poisoning. Research demonstrated that bis-pyridinium derivatives of 2-(hydroxyimino)-N-(pyridine-3-yl)acetamide, including HNK series of oximes, significantly increased survival rates and reactivated acetylcholinesterase activity in DFP-intoxicated mice. These findings indicate the potential of these compounds as antidotes against organophosphorus poisoning, offering a promising avenue for therapeutic intervention (Kumar et al., 2014).
Anticonvulsant and Antidepressant Properties
Compounds structurally related to this compound have demonstrated significant anticonvulsant and antidepressant activities. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and found to exhibit potent anticonvulsant activity in animal models of epilepsy. These findings highlight the potential of these compounds in the treatment of convulsive disorders (Kamiński et al., 2015).
Memory Enhancement Properties
Derivatives of this compound have also been associated with the enhancement of memory abilities. Studies involving compounds like 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy]acetamide have shown promising results in improving memory capabilities in mice, suggesting their potential application in treating cognitive disorders (Li Ming-zhu, 2008).
Metabolic and Pharmacokinetic Studies
In-depth metabolic and pharmacokinetic studies of related compounds have been conducted to understand their behavior in biological systems. For instance, the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor containing the 3,3-difluoropyrrolidin-1-yl moiety were thoroughly investigated in rats, dogs, and humans. These studies are crucial for developing new therapeutic agents and understanding their safety and efficacy profiles (Sharma et al., 2012).
Tumor Hypoxia Detection
Compounds with structural similarities have been used as markers for tumor hypoxia, aiding in the detection and treatment of cancer. The synthesis and validation of 2-(2-nitroimidazol-1-yl)-N-(3,3,3-[18F]trifluoropropyl)acetamide, [18F]EF3, demonstrate the potential of these compounds in cancer diagnostics and therapy (Mahy et al., 2004).
Future Directions
Given the interest in pyrrolidine derivatives in medicinal chemistry , future research could focus on the synthesis, characterization, and biological evaluation of 2-(3,3-Difluoropyrrolidin-1-yl)acetamide and its derivatives. This could potentially lead to the discovery of new biologically active compounds.
properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)1-2-10(4-6)3-5(9)11/h1-4H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIFNKLHVIPVAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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